molecular formula C23H34N2O B8243087 (S)-2-(6-(Dicyclopentylmethyl)pyridin-2-yl)-4-isobutyl-4,5-dihydrooxazole

(S)-2-(6-(Dicyclopentylmethyl)pyridin-2-yl)-4-isobutyl-4,5-dihydrooxazole

Cat. No.: B8243087
M. Wt: 354.5 g/mol
InChI Key: VQMNTYOCRJIBNC-IBGZPJMESA-N
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Description

(S)-2-(6-(Dicyclopentylmethyl)pyridin-2-yl)-4-isobutyl-4,5-dihydrooxazole is a complex organic compound characterized by its unique chemical structure. This compound belongs to the class of heterocyclic compounds, which are known for their diverse applications in various fields such as pharmaceuticals, agrochemicals, and materials science. The presence of multiple functional groups in its structure makes it a versatile molecule for chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-(6-(Dicyclopentylmethyl)pyridin-2-yl)-4-isobutyl-4,5-dihydrooxazole typically involves multi-step organic synthesis. The process begins with the preparation of the pyridine ring, followed by the introduction of the dicyclopentylmethyl group. The final step involves the formation of the oxazole ring. Common reagents used in these reactions include organolithium reagents, Grignard reagents, and various catalysts to facilitate the formation of the desired bonds.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure high purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

(S)-2-(6-(Dicyclopentylmethyl)pyridin-2-yl)-4-isobutyl-4,5-dihydrooxazole can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives with different functional groups.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH play a significant role in determining the outcome of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines. Substitution reactions can lead to a wide range of derivatives with different functional groups.

Scientific Research Applications

(S)-2-(6-(Dicyclopentylmethyl)pyridin-2-yl)-4-isobutyl-4,5-dihydrooxazole has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound can be used in the study of biological pathways and as a probe to investigate enzyme activities.

    Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of (S)-2-(6-(Dicyclopentylmethyl)pyridin-2-yl)-4-isobutyl-4,5-dihydrooxazole involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in various biological pathways. The compound can modulate the activity of these targets, leading to changes in cellular processes and physiological responses.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(S)-2-(6-(Dicyclopentylmethyl)pyridin-2-yl)-4-isobutyl-4,5-dihydrooxazole is unique due to its specific combination of functional groups and stereochemistry. This uniqueness allows it to participate in a wide range of chemical reactions and makes it a valuable compound for research and industrial applications.

Properties

IUPAC Name

(4S)-2-[6-(dicyclopentylmethyl)pyridin-2-yl]-4-(2-methylpropyl)-4,5-dihydro-1,3-oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H34N2O/c1-16(2)14-19-15-26-23(24-19)21-13-7-12-20(25-21)22(17-8-3-4-9-17)18-10-5-6-11-18/h7,12-13,16-19,22H,3-6,8-11,14-15H2,1-2H3/t19-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQMNTYOCRJIBNC-IBGZPJMESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC1COC(=N1)C2=NC(=CC=C2)C(C3CCCC3)C4CCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C[C@H]1COC(=N1)C2=NC(=CC=C2)C(C3CCCC3)C4CCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H34N2O
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.5 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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